3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
The compound contains several important substructures including imidazo[1,2-a]pyridine, chlorophenyl, and isoxazole . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine moiety is a fused bicyclic heterocycle .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions for functionalization. These include radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, have been reviewed for their antitumor activities. Some of these compounds have advanced past preclinical testing stages, indicating their potential in developing new antitumor drugs (Iradyan et al., 2009).
Pharmacophore Design of p38α MAP Kinase Inhibitors
Compounds with an imidazole scaffold have been recognized as selective inhibitors of the p38 MAP kinase, which is responsible for proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds highlight their importance in addressing inflammatory responses (Scior et al., 2011).
Biologically Significant Pyrimidine Appended Optical Sensors
Pyrimidine derivatives are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. Their application extends beyond biological and medicinal uses to include the development of optical sensors, underscoring their versatility in scientific research (Jindal & Kaur, 2021).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
The synthesis of 4-phosphorylated derivatives of imidazoles and their chemical and biological properties have been explored, highlighting the wide range of activities these compounds exhibit, such as insectoacaricidal, anti-blastic, and neurodegenerative activities. This research supports the synthesis of compounds with diverse biological properties (Abdurakhmanova et al., 2018).
Formation and Uses of Imidazo[1,2-a]pyrimidines
The synthesis, biological activities, and secondary applications of imidazo[1,2-a]pyrimidine derivatives from 2000 to 2021 have been reviewed, indicating the scaffold's utility in various domains, including its role in corrosion inhibition (Kobak & Akkurt, 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O2/c1-14-20(21(28-31-14)17-5-2-3-6-18(17)24)22(30)26-16-9-7-15(8-10-16)19-13-29-12-4-11-25-23(29)27-19/h2-13H,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANENRXYYYDNRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=NC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide |
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